Dehydroabietonitrile

Description

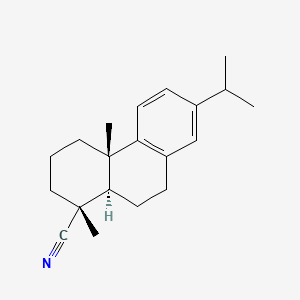

Dehydroabietonitrile is a diterpenoid nitrile derived from dehydroabietic acid, a resin acid found in pine rosin. Its structure features a fused tricyclic framework with a nitrile group at the C-18 position (Figure 1). This compound serves as a key intermediate in organic synthesis, particularly for synthesizing oxygenated abietanes and other terpenoid derivatives.

Properties

CAS No. |

31148-95-5 |

|---|---|

Molecular Formula |

C20H27N |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonitrile |

InChI |

InChI=1S/C20H27N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 |

InChI Key |

KSODEYYYINEFHT-SLFFLAALSA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C#N)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroabietylnitrile can be synthesized through the reaction of dehydroabietylamine with a suitable nitrile-forming reagent. One common method involves the dehydration of dehydroabietylamine using reagents such as thionyl chloride (SOCl({2})) or phosphorus oxychloride (POCl({3})). The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of dehydroabietylnitrile may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dehydroabietylnitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert dehydroabietylnitrile to dehydroabietylamine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO({3})) are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.

Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent.

Major Products:

Oxidation: Formation of dehydroabietic acid derivatives.

Reduction: Formation of dehydroabietylamine.

Substitution: Formation of various substituted dehydroabietylnitrile derivatives.

Scientific Research Applications

Dehydroabietylnitrile has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-inflammatory agent.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dehydroabietylnitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Dehydroabietic Acid

Structural Relationship : Dehydroabietic acid is the carboxylic acid analog of dehydroabietonitrile, differing by the replacement of the nitrile group with a carboxylic acid.

Synthesis and Reactivity :

Dehydroabietylamine

Structural Relationship: The amine analog, where the nitrile group is replaced with an amine. Applications: Potential use in surfactants or pharmaceuticals due to its amphiphilic properties.

6,7-Diacetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-9-oxophenanthrene-1-carbonitrile

Structural Relationship : A acetylated derivative of this compound with additional functional groups.

Synthesis : Derived via acetylation reactions (patent 2750402) .

Applications : Structural complexity suggests utility in drug discovery or materials science.

Cycloheptyl Nitrile and Octanenitrile

Reactivity Comparison:

- Electrochemical decyanation of these nitriles yields cycloheptane and n-heptane (60–80% yields), similar to this compound’s conversion to dehydroabietene .

- Unlike this compound, these lack aromatic or fused ring systems, limiting their use in complex synthetic pathways.

Comparative Data Table

Research Findings and Insights

- Reactivity Trends : this compound’s tricyclic structure enhances stability during Friedel-Crafts reactions compared to aliphatic nitriles, which lack aromatic stabilization .

- Electrochemical Behavior : The reductive decyanation of this compound avoids competitive amine formation, a common issue with primary/secondary nitriles .

- Synthetic Flexibility: Derivatives like 12-methoxydehydroabietic acid (3a) highlight its role in constructing oxygenated terpenoids, a feature absent in simpler nitriles .

Limitations and Contradictions

- Yield Variability : Electrochemical decyanation yields (60–80%) are consistent across nitriles, but Friedel-Crafts activation yields (92%) are specific to this compound’s structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.